![molecular formula C21H19N5O4 B353436 1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione CAS No. 700350-11-4](/img/structure/B353436.png)
1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of appropriate pyrimidine derivatives with substituted anilines under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: A pyrimidine derivative with similar structural features but different functional groups.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another pyrimidine-based compound with distinct chemical properties.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: A triazine derivative with comparable applications in various fields.
Uniqueness
1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups and its potential for diverse applications. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
700350-11-4 |
|---|---|
Molecular Formula |
C21H19N5O4 |
Molecular Weight |
405.4g/mol |
IUPAC Name |
1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H19N5O4/c1-22-15-10-9-14(26(29)30)11-16(15)25-12-17-18(19(25)13-7-5-4-6-8-13)20(27)24(3)21(28)23(17)2/h4-12,22H,1-3H3 |
InChI Key |
ZLFUOINEVKHWAN-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


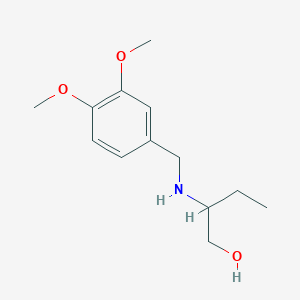
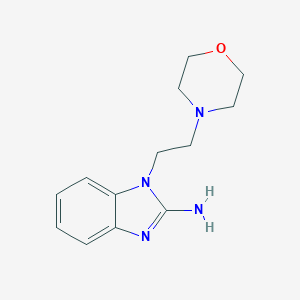
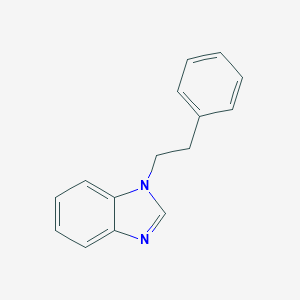
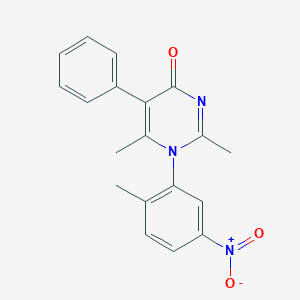
![5-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]-2-HYDROXYBENZOIC ACID](/img/structure/B353366.png)
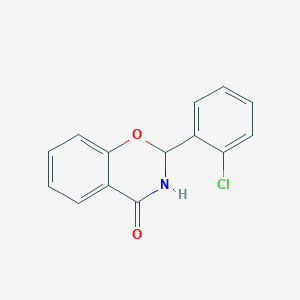
![3-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B353381.png)
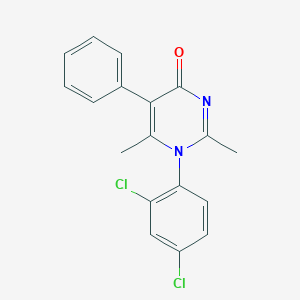
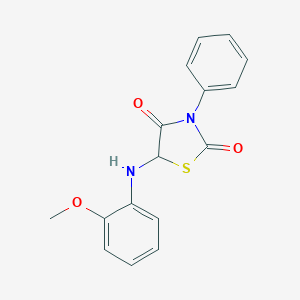
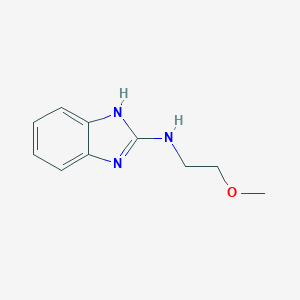
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B353394.png)

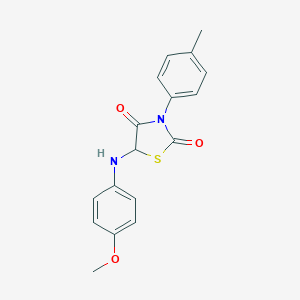
![[(E)-(4-chloro-2-oxo-3-phenyl-1,3-thiazol-5-yl)methylideneamino]urea](/img/structure/B353416.png)
